(R)-3-[2,4-dioxo-1-(1,4,6-trimethyl-1H-indol-3-ylmethyl)-1,4-dihydro-2H-pyrido[3,2-d]pyrimidin-3-yl]-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-1942 is a highly potent inhibitor of human chymase, a chymotrypsin-like serine protease stored in the secretory granules of mast cells. Chymase plays a crucial role in various cardiovascular processes and has been linked to heart failure. BI-1942 has an IC50 value of 0.4 nM and shows more than 100-fold selectivity against cathepsin G .
Preparation Methods
The synthetic routes and reaction conditions for BI-1942 are proprietary and not publicly disclosed. it is known that BI-1942 is a benzimidazolone derivative, which suggests that its synthesis involves the formation of the benzimidazolone core structure followed by specific functional group modifications .
Chemical Reactions Analysis
BI-1942 primarily acts as an inhibitor and does not undergo significant chemical reactions under physiological conditions. Its primary interaction is with the active site of chymase, where it forms a stable complex, thereby inhibiting the enzyme’s activity. The compound’s stability and selectivity are crucial for its function as a chymase inhibitor .
Scientific Research Applications
BI-1942 is used extensively in scientific research to study the role of chymase in various biological processes. It has been employed in in vitro studies to investigate the activation of transforming growth factor-beta, matrix metalloproteases, and cytokines. Additionally, BI-1942 has shown potential in ophthalmic research, particularly in the context of idiopathic macular hole, idiopathic epiretinal membrane, and IgG4-related ophthalmic disease .
Mechanism of Action
BI-1942 exerts its effects by binding to the active site of chymase, thereby inhibiting its enzymatic activity. Chymase is involved in the formation of angiotensin II, activation of transforming growth factor-beta1 and interleukin-1beta, generation of endothelin, alteration of apolipoprotein metabolism, and degradation of the extracellular matrix. By inhibiting chymase, BI-1942 can modulate these processes, making it a valuable tool for studying cardiovascular and inflammatory diseases .
Comparison with Similar Compounds
BI-1942 is compared with other chymase inhibitors, such as BI-1829. BI-1829 shows much weaker inhibition of human chymase with an IC50 value of 850 nM, making BI-1942 significantly more potent. The high selectivity and potency of BI-1942 make it a unique and valuable compound for research purposes .
Similar Compounds:- BI-1829
- Other benzimidazolone derivatives
BI-1942 stands out due to its high potency and selectivity, making it a preferred choice for studying chymase-related biological processes.
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(3R)-3-[2,4-dioxo-1-[(1,4,6-trimethylindol-3-yl)methyl]pyrido[3,2-d]pyrimidin-3-yl]pentanoic acid |
InChI |
InChI=1S/C24H26N4O4/c1-5-17(11-20(29)30)28-23(31)22-18(7-6-8-25-22)27(24(28)32)13-16-12-26(4)19-10-14(2)9-15(3)21(16)19/h6-10,12,17H,5,11,13H2,1-4H3,(H,29,30)/t17-/m1/s1 |
InChI Key |
PCJVXTDIDUMIRR-QGZVFWFLSA-N |
Isomeric SMILES |
CC[C@H](CC(=O)O)N1C(=O)C2=C(C=CC=N2)N(C1=O)CC3=CN(C4=CC(=CC(=C43)C)C)C |
Canonical SMILES |
CCC(CC(=O)O)N1C(=O)C2=C(C=CC=N2)N(C1=O)CC3=CN(C4=CC(=CC(=C43)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.